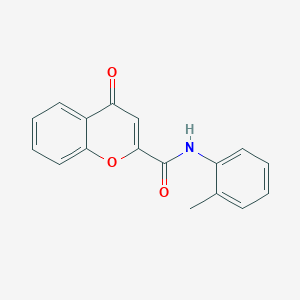
N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the chromene ring, followed by the introduction of the amide group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromene ring, the amide group, and the methylphenyl group. The exact arrangement of these groups within the molecule would determine its three-dimensional structure and potentially its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chromene ring and the amide group. The chromene ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The amide group could participate in various reactions, such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the chromene ring might contribute to its stability, while the amide group could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Crystal Structure and Conformation
N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide and its derivatives exhibit interesting structural properties. In particular, the crystal structures of various N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides reveal that the molecules are essentially planar and display anti conformations regarding the C—N rotamer of the amide. These structures, with cis geometries relative to the positions of the chromone ring and the carbonyl group of the amide, highlight the importance of molecular conformation in their scientific applications (Gomes et al., 2015).
Chemosensor Applications
The compound has been studied for its potential as a highly selective chemosensor. A specific tren-based chemosensor derivative was synthesized, demonstrating an "on-off-on" fluorescence response towards Cu2+ and H2PO4−. This indicates potential applications in detecting these ions, highlighting the compound's usefulness in environmental monitoring and analytical chemistry (Meng et al., 2018).
Antioxidant and Antibacterial Properties
A series of 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives synthesized through a one-pot reaction exhibited notable antioxidant and antibacterial properties. This suggests the compound's potential in developing therapeutic agents and supports its relevance in medicinal chemistry (Subbareddy & Sumathi, 2017).
Electrochemical Studies
The compound forms part of novel organic ligands synthesized for the development of metal complexes with potential applications in material science and catalysis. The electrochemical properties of these complexes have been studied, indicating the versatility of this compound in creating compounds with diverse scientific applications (Myannik et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methylphenyl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-11-6-2-4-8-13(11)18-17(20)16-10-14(19)12-7-3-5-9-15(12)21-16/h2-10H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUPUVRMFSPLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Methoxypyridin-4-yl)-4-(3-methylimidazo[4,5-b]pyridin-2-yl)piperazin-2-one](/img/structure/B2969162.png)
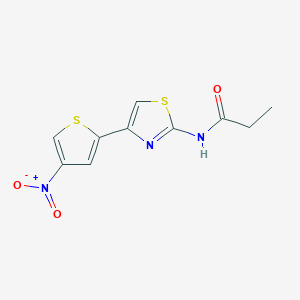
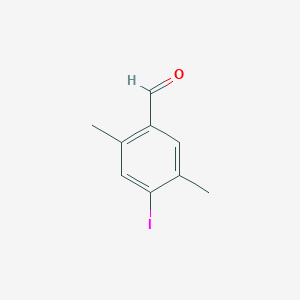
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2969168.png)
![3-((5-((4-chlorobenzyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2969169.png)
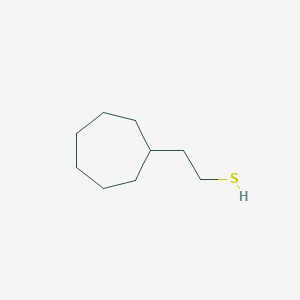
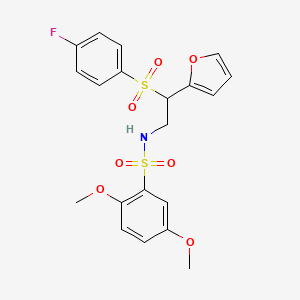
![2-Amino-2-[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2969177.png)
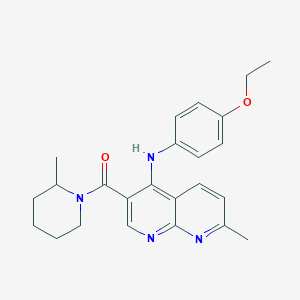

![1-Ethyl-5-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyrazole](/img/structure/B2969181.png)
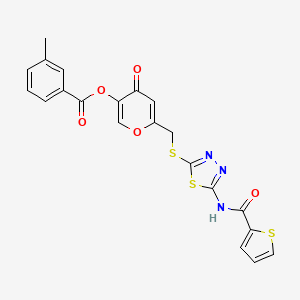
![Methyl 4-{[(2,5-difluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2969183.png)
![1-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2969184.png)